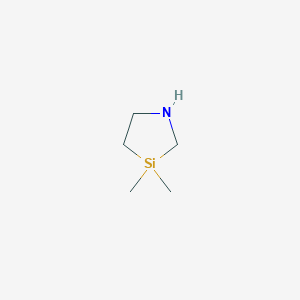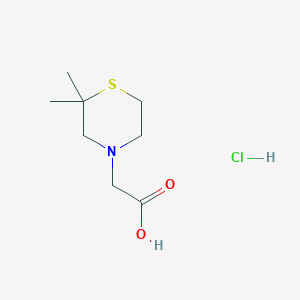
2-(2,2-Dimethylthiomorpholin-4-yl)aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride typically involves the reaction of thiomorpholine with acetic acid derivatives under specific conditions. One common method includes the alkylation of thiomorpholine with a suitable acetic acid derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or distillation to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification or amidation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiomorpholine derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and acetic acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholinoacetic acid hydrochloride: Similar structure but lacks the dimethyl substitution on the thiomorpholine ring.
Pipecolinic acid: Contains a similar ring structure but with different functional groups.
4-Methylmorpholine: Shares the morpholine ring but with different substituents.
Uniqueness
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is unique due to the presence of the dimethyl-substituted thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16ClNO2S |
|---|---|
Molekulargewicht |
225.74 g/mol |
IUPAC-Name |
2-(2,2-dimethylthiomorpholin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-8(2)6-9(3-4-12-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
InChI-Schlüssel |
PIYLEKPDEUPDJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCS1)CC(=O)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



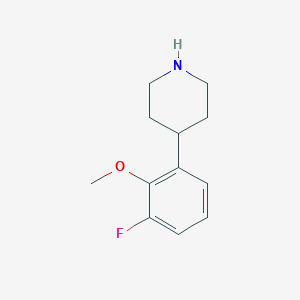
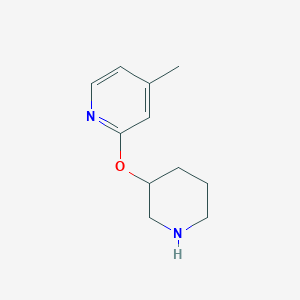
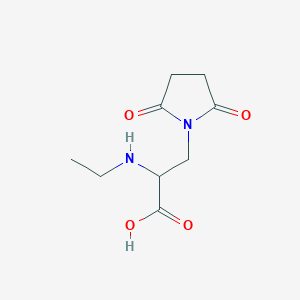


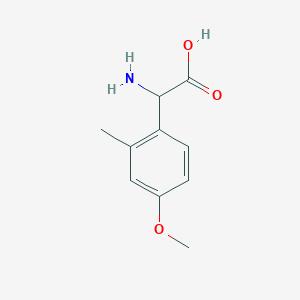
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)

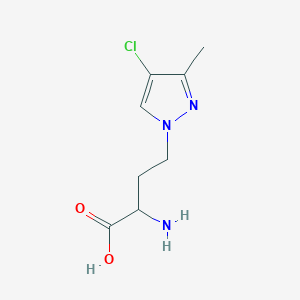

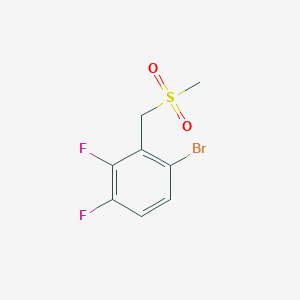
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
